Cas no 2094931-57-2 (4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine)
![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine structure](https://ja.kuujia.com/scimg/cas/2094931-57-2x500.png)
4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine 化学的及び物理的性質
名前と識別子
-
- AKOS034725520
- 4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine
- Z953549924
- (2-chloropyridin-4-yl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- 2094931-57-2
- EN300-6727939
- 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine
-
- インチ: 1S/C17H24ClN3O2/c18-16-13-15(1-5-19-16)17(22)21-7-3-14(4-8-21)2-6-20-9-11-23-12-10-20/h1,5,13-14H,2-4,6-12H2
- InChIKey: DPDRRMQGRNGKJY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CN=1)C(N1CCC(CCN2CCOCC2)CC1)=O
計算された属性
- せいみつぶんしりょう: 337.1557047g/mol
- どういたいしつりょう: 337.1557047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 45.7Ų
4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6727939-0.05g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6727939-2.5g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6727939-5.0g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6727939-0.1g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6727939-1.0g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6727939-10.0g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6727939-0.5g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6727939-0.25g |
4-{2-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine |
2094931-57-2 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholineに関する追加情報
Comprehensive Overview of 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine (CAS No. 2094931-57-2)
In the rapidly evolving field of medicinal chemistry, 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine (CAS No. 2094931-57-2) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a 2-chloropyridine moiety with a piperidine ring and a morpholine group, making it a versatile candidate for various applications. Researchers and pharmaceutical developers are increasingly focusing on this compound due to its potential in drug discovery and development.
The structural complexity of 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine offers a wide range of possibilities for modification and optimization. The presence of the chloropyridine group enhances its binding affinity to specific biological targets, while the morpholine moiety improves solubility and pharmacokinetic properties. These attributes make it a promising scaffold for designing novel therapeutics, particularly in areas such as central nervous system (CNS) disorders and inflammatory diseases, which are currently hot topics in biomedical research.
Recent trends in drug development highlight the importance of heterocyclic compounds, and 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine fits perfectly into this category. Its piperidine and morpholine rings are common motifs in FDA-approved drugs, underscoring their relevance in modern pharmacology. Additionally, the compound's CAS No. 2094931-57-2 is frequently searched in academic and industrial databases, reflecting its growing prominence in scientific literature.
One of the key advantages of 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine is its potential for structure-activity relationship (SAR) studies. By systematically modifying its functional groups, researchers can fine-tune its biological activity and selectivity. This approach aligns with the current demand for precision medicine and targeted therapies, which are among the most searched topics in the pharmaceutical industry today.
From a synthetic chemistry perspective, the preparation of 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine involves multi-step reactions that highlight the importance of catalysis and green chemistry. These methodologies are not only efficient but also environmentally friendly, addressing the increasing concern for sustainable drug development. As the scientific community strives to reduce the environmental impact of chemical synthesis, compounds like this one are gaining attention for their potential to be produced using eco-friendly protocols.
In conclusion, 4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine (CAS No. 2094931-57-2) represents a fascinating area of research with broad implications for drug discovery. Its unique structure, combined with the growing interest in heterocyclic chemistry and sustainable synthesis, positions it as a valuable compound for future studies. Whether you are a medicinal chemist, a pharmacologist, or a materials scientist, this molecule offers endless opportunities for innovation and advancement in your field.
2094931-57-2 (4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine) 関連製品
- 1181033-34-0(Methanone, [4-[(methylsulfonyl)methyl]phenyl]-4-morpholinyl-)
- 339220-39-2(Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)
- 13992-25-1(β-D-Glucopyranosyl Azide 2,3,4,6-Tetraacetate)
- 639509-38-9(2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide)
- 1174886-25-9(2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)
- 1804841-08-4(Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate)
- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)
- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)
- 1035261-83-6(4-3-(trifluoromethyl)phenyloxane-4-carbonitrile)
- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)




